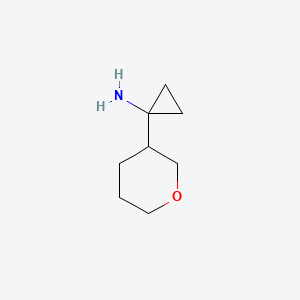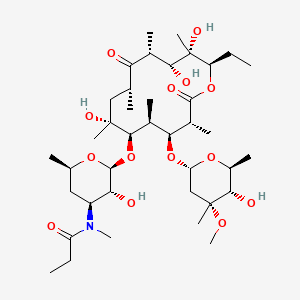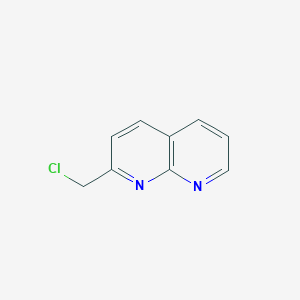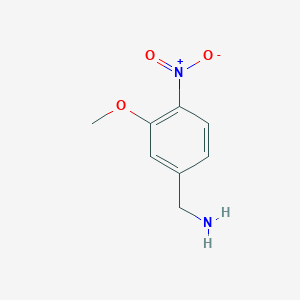
1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine
Overview
Description
“1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine” is a cyclopropane-containing amine. It has a molecular formula of C8H15NO and a molecular weight of 141.21 .
Synthesis Analysis
The synthesis of compounds similar to “1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine” often involves ring-expansion of monocyclopropanated heterocycles . This process is stereoselective, scalable, and metal-free, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The key step in this process is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis
The molecular structure of “1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine” consists of a cyclopropane ring attached to a tetrahydropyran ring via an amine group . The InChI code for this compound is 1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 .Scientific Research Applications
Inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase
The compound has been used in the synthesis of AZD0156, a potent and selective inhibitor of ATM kinase . ATM kinase plays a crucial role in the DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging agents, making it a promising strategy for cancer treatment .
Synthesis of Darolutamide Derivatives
Darolutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. The compound has been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .
Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a group of enzymes that play a key role in the regulation of gene expression. The compound has been used in the synthesis of potential HDAC inhibitors . HDAC inhibitors are a class of compounds that have a broad range of therapeutic applications, particularly in cancer treatment.
Chemical Synthesis
The compound is used in various areas of chemical synthesis, including material science and chromatography . Its unique structure makes it a valuable building block in the synthesis of complex organic molecules.
Pharmaceutical Research
The compound is used in pharmaceutical research, particularly in the development of new drugs . Its unique structure and properties make it a valuable tool in drug discovery and development.
Analytical Chemistry
The compound is used in analytical chemistry, particularly in the development and validation of new analytical methods . Its unique properties make it a useful standard in various analytical techniques.
properties
IUPAC Name |
1-(oxan-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-2-1-5-10-6-7/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDIAYLVZDAPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)



![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)








